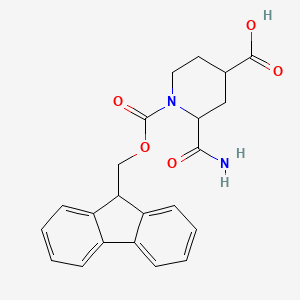
3-chloro-2,2-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
Halogenated Hydrocarbon Amination Reactions involve the synthesis of target molecules through reactions between raw material compounds and dimethylamine hydrochloride. These processes yield compounds with confirmed structures through various analytical methods, including elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. These compounds are characterized by their monoclinic system, space group, and various geometric parameters. The study of these reactions contributes to the understanding of compound synthesis and structure-activity relationships (Bai et al., 2012).
Diels-Alder Reactions serve as a method for generating various pyridine o-quinodimethane analogues from functionalised o-bis(chloromethyl)pyridines. This process, involving reductive 1,4-elimination and trapping with dienophiles, results in the formation of tetrahydroquinoline and -isoquinoline type adducts. The methodology underscores the utility of these reactions in synthesizing structurally diverse quinoline derivatives (Carly et al., 1996).
Biological Activity
Antimicrobial and Anti-inflammatory Properties are highlighted in compounds synthesized from quinoline derivatives. These compounds exhibit significant anti-inflammatory and antibacterial activities, with reduced gastrointestinal toxicity and lipid peroxidation. The research on these compounds provides insight into their potential therapeutic applications, offering alternatives to current treatments with lesser side effects (Alam et al., 2011).
Anticancer Agents involve the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. The pharmacological screening of these compounds suggests their potential as novel anticancer agents, contributing to the development of targeted cancer therapies (Fang et al., 2016).
特性
IUPAC Name |
3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-9-18(10-7-15)28(26,27)24-12-4-5-16-13-17(8-11-19(16)24)23-20(25)21(2,3)14-22/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMLLHTUDCJREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2,2-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


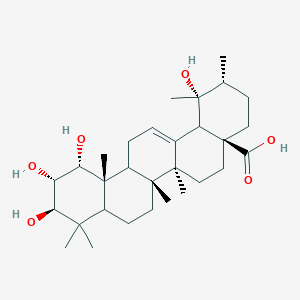
![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)
![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)
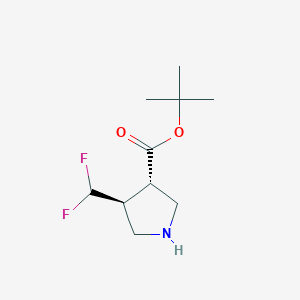
![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)
![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)
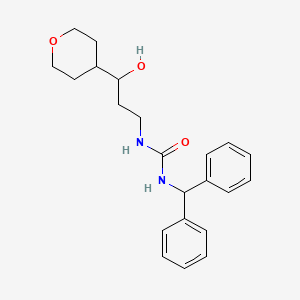
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2775963.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
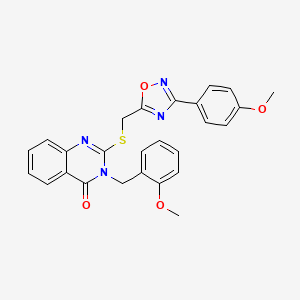
![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)
![N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2775968.png)
